JNJ-46778212
Overview
Description
Scientific Research Applications
VU 0409551 has a wide range of scientific research applications:
Neuroscience: It is used to study the role of mGlu5 receptors in brain function and behavior. .
Pharmacology: VU 0409551 is utilized to investigate the pharmacological modulation of mGlu5 receptors and their potential therapeutic applications in conditions such as schizophrenia and anxiety
Medicinal Chemistry: Researchers use this compound to develop new drugs targeting mGlu5 receptors for various neurological disorders
Mechanism of Action
Target of Action
JNJ-46778212, also known as VU0409551, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) . The mGlu5 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating neuronal excitability and synaptic plasticity .
Mode of Action
Instead, it binds to a different site, enhancing the receptor’s response to glutamate . This results in increased activation of the mGlu5 receptor, leading to enhanced downstream signaling .
Biochemical Pathways
The activation of mGlu5 receptors by this compound influences several neuroplasticity signaling pathways. It has been shown to enhance NMDAR (N-methyl-D-aspartate receptor) function and rescue long-term potentiation in hippocampal slices . These processes are critical for learning and memory.
Result of Action
The activation of mGlu5 receptors by this compound has been shown to reverse deficits in several neuroplasticity signaling pathways and improve contextual fear memory in animal models . This suggests potential therapeutic benefits in conditions associated with impaired synaptic plasticity, such as schizophrenia .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU 0409551 involves multiple steps, starting with the preparation of the core oxazolo[5,4-c]pyridine structure. The key steps include:
- Formation of the oxazolo[5,4-c]pyridine ring system.
- Introduction of the phenoxymethyl group.
- Addition of the fluorophenylmethanone moiety.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of VU 0409551 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
VU 0409551 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Comparison with Similar Compounds
Similar Compounds
VU0364770: A positive allosteric modulator of mGlu4 receptors.
CPPHA: A positive allosteric modulator of mGluR5 and mGluR1.
ADX-47273: A selective allosteric modulator for mGluR5.
Uniqueness
VU 0409551 is unique due to its high selectivity for mGlu5 receptors and its ability to penetrate the brain effectively. Unlike other modulators, it does not affect NMDAR currents, making it a valuable tool for studying mGlu5-specific pathways and their therapeutic potential .
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZLMKNNIUSREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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